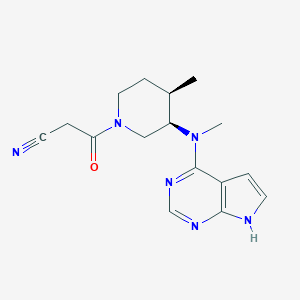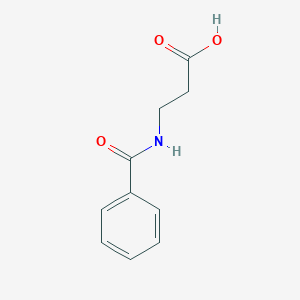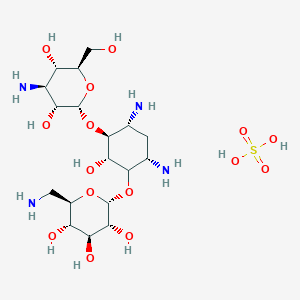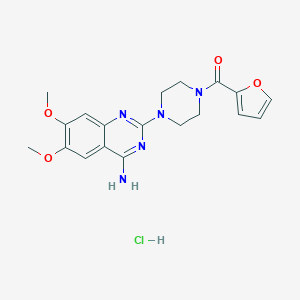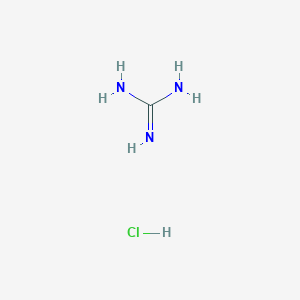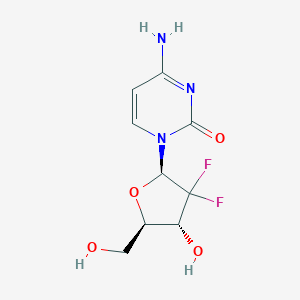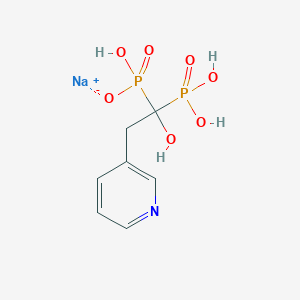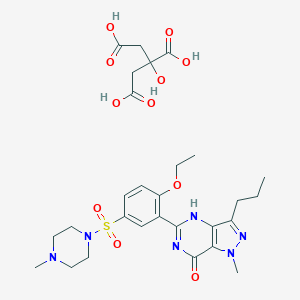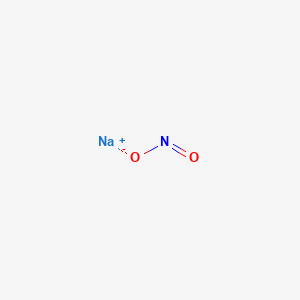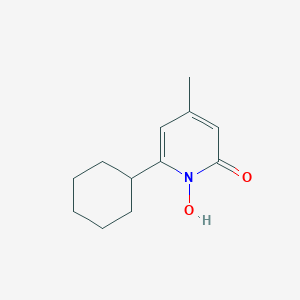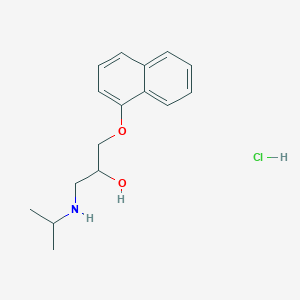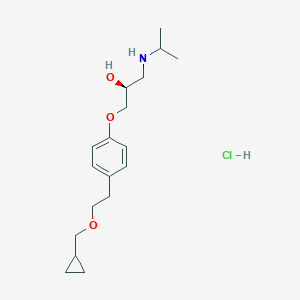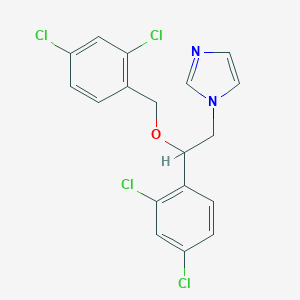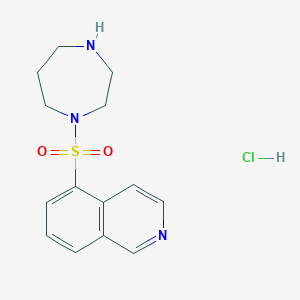
法舒地尔盐酸盐
描述
Fasudil hydrochloride is a potent Rho-kinase inhibitor and vasodilator. It has been widely used in the treatment of cerebral vasospasm, particularly following subarachnoid hemorrhage, and has shown promise in treating pulmonary hypertension and cognitive decline in stroke patients . Fasudil hydrochloride is known for its ability to improve memory in normal mice, making it a potential treatment for age-related or neurodegenerative memory loss .
科学研究应用
作用机制
法舒地尔盐酸盐通过抑制RhoA/Rho激酶(ROCK)通路发挥作用 . ROCK是一种酶,通过磷酸化肌球蛋白轻链磷酸酶的肌球蛋白结合亚基介导血管收缩和血管重塑,从而降低其活性并增强血管平滑肌收缩 . 通过抑制ROCK,法舒地尔盐酸盐可减少血管收缩,改善血流。 它还可以增加内皮型一氧化氮合酶(eNOS)的表达,从而增强血管扩张 .
生化分析
Biochemical Properties
Fasudil hydrochloride is a selective RhoA/Rho kinase (ROCK) inhibitor . ROCK is an enzyme that plays an important role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension . Fasudil hydrochloride interacts with this enzyme, inhibiting its activity and thus playing a significant role in biochemical reactions .
Cellular Effects
Fasudil hydrochloride has been shown to have various effects on cells. It has been found to increase cellular impedance, enhance barrier properties in a concentration-dependent manner, and increase the expression of the tight junction protein claudin-5 . It also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
Fasudil hydrochloride exerts its effects at the molecular level through several mechanisms. It induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction . It also increases the expression of endothelial nitric oxide synthase (eNOS), contributing to an increase in the level of the vasodilator nitric oxide (NO) .
Temporal Effects in Laboratory Settings
In laboratory settings, fasudil hydrochloride has been shown to have temporal effects. For instance, it has been found that treatment with fasudil hydrochloride increased cellular impedance over time . Additionally, it has been observed that the effects of fasudil hydrochloride on blood-brain barrier integrity were confirmed in both mono- and co-culture models .
Dosage Effects in Animal Models
In animal models, the effects of fasudil hydrochloride have been found to vary with different dosages. For instance, it has been shown to exert a cardioprotective function in animal models of myocardial ischemia/reperfusion injury .
Metabolic Pathways
Fasudil hydrochloride is involved in several metabolic pathways. It has been found to inhibit the function of Th1 and Th17 cells and M1 macrophages/microglia, while increasing the expression of regulatory T cells and M2 macrophages/microglia in the peripheral and central immune systems .
准备方法
法舒地尔盐酸盐的制备涉及几种合成路线。一种方法包括异喹啉磺酸与亚硫酰氯反应形成异喹啉磺酰氯盐酸盐。 然后将该中间体与二甲基亚胺基乙烷在二氯甲烷中反应,然后在甲醇中重结晶,得到法舒地尔盐酸盐白色结晶粉末 . 另一种方法涉及制备法舒地尔盐酸盐杂质,包括从异喹啉磺酸和亚硫酰氯形成异喹啉磺酰氯盐酸盐,然后与甲醇和乙醇反应生成相应的甲基和乙基酯杂质 .
化学反应分析
法舒地尔盐酸盐经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括亚硫酰氯、甲醇和乙醇 . 从这些反应中形成的主要产物是异喹啉磺酰氯盐酸盐及其甲基和乙基酯杂质 .
相似化合物的比较
法舒地尔盐酸盐在Rho激酶抑制剂中是独特的,因为它具有强效的血管扩张作用,并能改善认知功能。 类似化合物包括羟基法舒地尔,它是法舒地尔盐酸盐的活性代谢产物,以及其他Rho激酶抑制剂,例如Y-27632和H-1152 . 这些化合物具有相似的作用机制,但在效力和具体应用方面有所不同。
属性
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydron;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;/h1,3-5,7,11,15H,2,6,8-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVPBERIVUNMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105628-07-7 | |
| Record name | Fasudil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105628-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Fasudil hydrochloride?
A1: Fasudil hydrochloride is a potent and selective inhibitor of Rho-kinase (ROCK), specifically the ROCK-II isoform. [, , , , ]
Q2: How does Fasudil hydrochloride's inhibition of Rho-kinase lead to its therapeutic effects?
A2: Rho-kinase plays a crucial role in regulating various cellular processes, including smooth muscle contraction, cell motility, and apoptosis. By inhibiting ROCK, Fasudil hydrochloride:
- Reduces cerebral vasospasm: It inhibits the RhoA/ROCK signaling pathway, leading to vasodilation and improved cerebral blood flow in conditions like subarachnoid hemorrhage. [, , , , , ]
- Protects against ischemia/reperfusion injury: It reduces neuronal apoptosis, promotes axonal growth, and improves neurological outcomes following ischemic events in the brain and heart. [, , , , , ]
- Modulates inflammation: It has been shown to suppress the production of pro-inflammatory cytokines like INF-γ and IL-17 while promoting the production of the anti-inflammatory cytokine IL-10 in experimental autoimmune encephalomyelitis (EAE) models. []
- Influences stem cell differentiation: Research suggests it might induce the differentiation of rat bone marrow mesenchymal stem cells into neuron-like cells, potentially by interacting with both Notch and Rho/Rho GTPase signaling pathways. [, , ]
Q3: Does Fasudil hydrochloride affect the blood-brain barrier following cerebral ischemia/reperfusion?
A3: Yes, studies suggest that Fasudil hydrochloride can improve the function of the blood-brain barrier following cerebral ischemia/reperfusion. It appears to achieve this by inhibiting RhoA protein expression and upregulating growth-associated protein-43 and claudin-5 protein expression, which are crucial for maintaining blood-brain barrier integrity. []
Q4: What is the molecular formula and weight of Fasudil hydrochloride?
A4: The molecular formula of Fasudil hydrochloride is C14H17N3O2S·HCl. Its molecular weight is 327.83 g/mol. [, , ]
Q5: Is Fasudil hydrochloride injection compatible with Fructose injection?
A5: Yes, studies indicate that mixtures of Fasudil hydrochloride injection and Fructose injection, at simulated clinical concentrations, remain stable for at least 6 hours at room temperature (25 ± 2°C). This stability is based on observations of appearance, pH value, and Fasudil hydrochloride content. []
Q6: What are the stability concerns regarding Fasudil hydrochloride injection?
A6: While Fasudil hydrochloride injection shows good stability at high temperatures, it is susceptible to degradation when exposed to light. The primary photodegradation product identified is isoquinoline-5-sulfonic acid. This emphasizes the importance of storing Fasudil hydrochloride injection in dark conditions to maintain its quality and efficacy. [, , , ]
Q7: Are there formulations designed to improve the stability of Fasudil hydrochloride?
A7: Yes, researchers have developed formulations that enhance the stability of Fasudil hydrochloride. One such formulation involves incorporating sodium citrate, ethylenediamine tetraacetic acid disodium, and injection water. This specific formulation has demonstrated stability under high temperature, illumination, and accelerated aging conditions for extended periods, indicating its potential for long-term storage and improved product quality. []
Q8: Has Fasudil hydrochloride shown efficacy in animal models of subarachnoid hemorrhage?
A8: Yes, in rat models of subarachnoid hemorrhage, Fasudil hydrochloride effectively attenuated delayed cerebral vasospasm and demonstrated neuroprotective effects. This protection was linked to its ability to promote nitric oxide production in the cerebral artery walls. Fasudil hydrochloride's efficacy was found to be superior to that of nimodipine, a commonly used medication for cerebral vasospasm. []
Q9: What are the observed effects of Fasudil hydrochloride on heart function in animal models of myocardial ischemia/reperfusion injury?
A9: Fasudil hydrochloride postconditioning has demonstrated significant cardioprotective effects in rat models of acute myocardial ischemia/reperfusion injury. The treatment effectively reduced plasma myocardial enzyme levels, myocardial infarct size, and myocardial cell apoptosis, suggesting its potential in mitigating heart damage following ischemic events. []
Q10: What evidence supports the use of Fasudil hydrochloride in treating heart failure?
A10: Clinical studies have investigated the effects of Fasudil hydrochloride on heart failure in various contexts:
- Dilated cardiomyopathy: In patients with dilated cardiomyopathy, Fasudil hydrochloride improved cardiac function, as evidenced by decreased left ventricular end-systolic and end-diastolic dimensions, increased ejection fraction, and reduced serum cardiac troponin I levels. []
- Coronary heart disease: In patients with heart failure secondary to coronary heart disease, Fasudil hydrochloride improved clinical symptoms, reduced left ventricular dimensions, and increased ejection fraction without significant adverse effects on biochemical indicators. []
- Chronic cor pulmonale: Fasudil hydrochloride demonstrated positive therapeutic effects in patients with heart failure due to chronic cor pulmonale, improving clinical outcomes, blood gas parameters, and blood viscosity. []
Q11: What analytical techniques are employed to assess the quality of Fasudil hydrochloride?
A11: Several analytical methods are crucial for ensuring the quality and purity of Fasudil hydrochloride:
- High-Performance Liquid Chromatography (HPLC): This technique is widely used to determine the content of Fasudil hydrochloride and to detect and quantify related substances or impurities. [, , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides structural information about impurities present in Fasudil hydrochloride, enabling more comprehensive quality control. [, ]
- Bacterial Endotoxin Test: This test, as outlined in the China Pharmacopeia and Drug Standard Operation Instruction, is employed to ensure the Fasudil hydrochloride injection meets the required bacterial endotoxin limits for safe administration. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


